6-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at the 6-position and a nitro group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine typically involves the bromination and nitration of pyrrolo[2,3-b]pyridine derivatives. One common method includes the bromination of 1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The nitration step can be achieved using nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the bromination and nitration steps .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrrolo[2,3-b]pyridine core, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, solvents (e.g., ethanol, acetic acid).
Oxidation: Potassium permanganate, chromium trioxide, solvents (e.g., water, acetic acid).
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 6-bromo-3-amino-1H-pyrrolo[2,3-b]pyridine.
Oxidation: Oxidized derivatives of the pyrrolo[2,3-b]pyridine core.
Scientific Research Applications
6-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes involved in cancer and inflammatory diseases.
Material Science: The compound is used in the development of organic semiconductors and other electronic materials due to its unique electronic properties.
Biological Research: It is employed in the study of biological pathways and mechanisms, particularly those involving oxidative stress and enzyme inhibition.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can facilitate binding to specific sites on enzymes or receptors, enhancing the compound’s activity .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit kinases and other enzymes involved in cell signaling pathways.
Oxidative Stress: The nitro group can generate reactive oxygen species (ROS) upon reduction, affecting cellular redox balance.
Comparison with Similar Compounds
6-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom, affecting its binding affinity to specific molecular targets.
6-Bromo-3-amino-1H-pyrrolo[2,3-b]pyridine: The amino group provides different reactivity and biological activity compared to the nitro group.
Uniqueness: 6-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and nitro substituents, which confer distinct chemical reactivity and biological activity. This dual substitution allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
6-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-2-1-4-5(11(12)13)3-9-7(4)10-6/h1-3H,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHQFOBVLMDZBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701272411 | |
Record name | 6-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701272411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-12-0 | |
Record name | 6-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701272411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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